6-bromo-N-cyclohexyl-N-methylpyridin-2-amine 6-bromo-N-cyclohexyl-N-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16949856
InChI: InChI=1S/C12H17BrN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h5,8-10H,2-4,6-7H2,1H3
SMILES:
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol

6-bromo-N-cyclohexyl-N-methylpyridin-2-amine

CAS No.:

Cat. No.: VC16949856

Molecular Formula: C12H17BrN2

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-N-cyclohexyl-N-methylpyridin-2-amine -

Specification

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
IUPAC Name 6-bromo-N-cyclohexyl-N-methylpyridin-2-amine
Standard InChI InChI=1S/C12H17BrN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h5,8-10H,2-4,6-7H2,1H3
Standard InChI Key VTSWNTOFEVQMRN-UHFFFAOYSA-N
Canonical SMILES CN(C1CCCCC1)C2=NC(=CC=C2)Br

Introduction

6-Bromo-N-cyclohexyl-N-methylpyridin-2-amine is a synthetic organic compound belonging to the class of substituted pyridines. Its structure integrates a bromine atom at the sixth position of the pyridine ring, along with a cyclohexyl and methyl group attached to the nitrogen atom at the second position. This compound is of interest in medicinal chemistry and materials science due to its potential applications in drug discovery, molecular design, and chemical synthesis.

Synthesis Pathways

The synthesis of 6-bromo-N-cyclohexyl-N-methylpyridin-2-amine typically involves:

  • Bromination of Pyridine Derivatives:

    • Starting with pyridin-2-amine, bromination is carried out using brominating agents such as N-bromosuccinimide (NBS).

  • Alkylation Reactions:

    • The amino group is alkylated with cyclohexyl and methyl groups using alkyl halides under basic conditions.

This two-step process ensures selective substitution at the desired positions while preserving the pyridine ring's integrity.

Medicinal Chemistry

Substituted pyridines like this compound are explored for their biological activity. The bromine atom often enhances binding affinity in drug targets due to halogen bonding interactions. Potential applications include:

  • Development of kinase inhibitors.

  • Use as intermediates in designing anti-inflammatory or anti-cancer agents.

Material Science

The compound’s structural rigidity and electronic properties make it suitable for:

  • Organic light-emitting diodes (OLEDs).

  • Functional materials in coordination chemistry.

Safety and Handling

Hazard IdentificationDetails
GHS ClassificationAcute toxicity (oral), skin/eye irritation, respiratory tract irritation
Pictograms⚠️ Harmful if swallowed; causes skin/eye irritation
Precautionary CodesP261 (Avoid inhalation), P280 (Wear protective gloves/eye protection)

Proper personal protective equipment (PPE) should be used during handling, including gloves, goggles, and adequate ventilation.

Biological Activity

Studies on similar compounds suggest that halogenated pyridines exhibit moderate-to-high activity against certain enzymes and receptors due to their ability to form halogen bonds with biological macromolecules.

Docking Studies

Molecular docking studies indicate potential binding affinities for kinases and other protein targets, opening avenues for further pharmacological exploration.

Spectroscopic Characterization

Characterization techniques like NMR, IR, and mass spectrometry confirm the structure:

  • NMR Data: Signals corresponding to aromatic protons, aliphatic hydrogens from cyclohexyl/methyl groups.

  • Mass Spectrometry: Molecular ion peak at m/z = 269 confirms molecular weight.

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